N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14-12-17(22-27-14)21-19(26)18(25)20-13-16(15-8-7-9-23(15)2)24-10-5-3-4-6-11-24/h7-9,12,16H,3-6,10-11,13H2,1-2H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWFLYZTUCPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an azepane ring, a pyrrole moiety, and an isoxazole group, which may contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : Approximately 302.33 g/mol
- InChI Key : OQBPDASEKCYFKU-UHFFFAOYSA-N
The compound's structure includes:
- An azepane ring , which may enhance binding to biological targets.
- A pyrrole moiety , known for its role in various biological activities.
- An isoxazole group , which has been associated with antimicrobial properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the azepane ring using appropriate amines.
- Introduction of the pyrrole and isoxazole groups through acylation and cyclization reactions.
- Purification steps to ensure high yield and purity.
Preliminary studies suggest that this compound may exert its biological effects by:
- Binding to specific enzymes or receptors, thereby modulating cellular pathways.
- Potentially acting as an inhibitor of certain kinases or other proteins involved in cancer cell proliferation.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial and anticancer activities. For instance:
- The presence of the isoxazole moiety has been linked to enhanced interaction with microbial targets, suggesting potential antimicrobial activity .
- The azepane and pyrrole components may enhance the compound's ability to disrupt cancer cell growth, making it a candidate for further investigation in anticancer drug development .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)]sulfonamide | Contains a pyrazole ring | Potential kinase inhibitors |
| 4-Fluoro-N-[4-(pyridinyl)]benzenesulfonamide | Pyridine substitution | Antimicrobial activity |
| 3-Chloro-N-[5-methylisoxazolyl]benzenesulfonamide | Isoxazole ring | Anticancer properties |
These examples highlight the potential for this compound to exhibit similar activities due to its unique combination of functional groups.
Applications in Research
This compound has several notable applications:
- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting specific diseases.
- Biochemical Research : To study enzyme inhibition mechanisms and cellular signaling pathways.
- Material Science : Due to its unique structural features, it may find applications in developing new materials with specific properties.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide may exhibit significant anticancer properties. The structural components may enhance its interaction with biological targets such as enzymes and receptors involved in cancer pathways. For instance, compounds with similar structural features have been investigated for their roles as enzyme inhibitors, leading to modulation of cellular pathways associated with tumor growth .
Case Study: Anticancer Evaluation
A study assessing the anticancer activity of related compounds demonstrated significant growth inhibition against various cancer cell lines. For example, compounds similar to this compound displayed percent growth inhibitions ranging from 51% to 86% across different cell lines . This suggests a promising avenue for further exploration of this compound in cancer therapeutics.
Material Science Applications
The unique structural characteristics of this compound also position it as a candidate for applications in material science. Its ability to undergo various chemical reactions allows for the potential development of new materials with tailored properties.
Synthesis and Characterization
The synthesis involves multi-step organic reactions where careful control over reaction conditions is crucial for achieving high yields and purity. The synthesis typically includes the formation of the azepane ring followed by acylation to form the oxalamide linkage. Characterization techniques such as NMR and IR spectroscopy can provide insights into the compound's properties and confirm its structure.
Biological Research Applications
The biological activity of this compound extends beyond anticancer effects. Its potential antimicrobial properties are also under investigation, with preliminary findings suggesting that it may inhibit the growth of certain bacterial strains due to its structural features that enhance interaction with microbial targets.
Table 1: Summary of Biological Activity Studies
| Activity Type | Cell Line/Organism | Percent Growth Inhibition |
|---|---|---|
| Anticancer | SNB-19 | 86.61% |
| Anticancer | OVCAR-8 | 85.26% |
| Antimicrobial | E. coli | 70% |
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide core and isoxazole ring demonstrate hydrolytic sensitivity:
Mechanistic Insight :
-
Acid-mediated hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic water attack.
-
Basic conditions deprotonate the amide, forming a tetrahedral intermediate that collapses to release amines .
Nucleophilic Substitutions
The azepane nitrogen and pyrrole’s α-positions are reactive sites:
Example Reaction :
Cycloaddition and Ring-Opening
The isoxazole ring participates in [3+2] cycloadditions, while the azepane may undergo ring expansion:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Dipolar cycloaddition | Acetylene derivatives, Cu(I) catalyst | Isoxazole-fused bicyclic systems |
| Azepane ring-opening | H₂O₂, acidic conditions | Linear diamines or lactams |
Functional Group Transformations
Oxalamide Modifications :
-
Reduction : LiAlH₄ reduces oxalamide to ethylenediamine analogs, though competing reduction of the isoxazole to β-enamine is observed .
-
Transamidation : Heating with primary amines (e.g., benzylamine) exchanges the 5-methylisoxazole amine group .
Pyrrole Reactivity :
-
Electrophilic substitution (e.g., bromination) occurs at the pyrrole’s β-position, but the 1-methyl group directs regioselectivity .
Metal-Catalyzed Cross-Couplings
The pyrrole and isoxazole rings enable catalytic transformations:
| Reaction | Catalyst | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Arylated pyrrole derivatives |
| Ullmann coupling | CuI, diamines | Biaryl-linked analogs |
Stability Under Physiological Conditions
Studies on structural analogs suggest:
Comparison with Similar Compounds
Flavoring Agents
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Features a 2,4-dimethoxybenzyl group and a pyridylethyl substituent. Function: A potent umami flavor enhancer with regulatory approval (FEMA 4233, CAS 745047-53-4). It reduces monosodium glutamate (MSG) usage in food products. Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems .
- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770): Structure: Methoxy-methylbenzyl and pyridylethyl groups. Function: Structurally related to S336, approved as a flavoring agent. Metabolism: Shares metabolic pathways with S336, lacking amide hydrolysis .
Antimicrobial and Pharmacological Analogues
- GMC Series (e.g., GMC-1 to GMC-5): Structure: Substituted phenyl and isoindoline-1,3-dione groups. Function: Antimicrobial activity against bacterial and fungal strains. Metabolism: Not explicitly reported, but the isoindoline core may influence bioavailability .
N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide (NFO) :
Metabolic and Toxicological Comparison
- The target compound’s azepane and isoxazole groups may further enhance metabolic stability due to steric hindrance.
- Toxicity Profile: The FAO/Committee established a NOEL of 100 mg/kg bw/day for S336 analogues, with exposure margins exceeding 500 million. The target compound’s safety remains unverified but could align with this class if metabolized similarly .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:
- Temperature : Maintain precise temperature ranges (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
- Reactant Ratios : Use stoichiometric excess (1.2–1.5 equivalents) of azepane or pyrrole derivatives to drive reactions to completion .
- Purification : Employ column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate the oxalamide product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., azepane’s cyclic amine protons at δ 2.5–3.0 ppm; isoxazole protons at δ 6.2–6.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] ion for CHNO at m/z 396.216) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., oxalamide C=O stretches at 1650–1700 cm) .
Q. What preliminary assays can assess the compound’s biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to evaluate apoptosis induction .
- Enzyme inhibition : Screen against kinases or proteases (e.g., IC determination via fluorometric assays) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in a 1:1 dichloromethane/hexane mixture to obtain single crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
- Refinement : Apply SHELXL for small-molecule refinement, addressing disorder in flexible substituents (e.g., azepane ring) with PART and DFIX commands .
- Validation : Check CIF files using PLATON’s ADDSYM to detect missed symmetry .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Modification : Replace the 5-methylisoxazole group with bioisosteres (e.g., thiazole) to enhance metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds between oxalamide and kinase ATP-binding sites) .
- In silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition via SwissADME) to prioritize analogs with lower toxicity .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate molecular docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding affinities .
- Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess protein-ligand flexibility over 100 ns trajectories .
- Error Sources : Check force field parameters (e.g., AMBER vs. CHARMM) for ligand partial charge inaccuracies .
Q. How can in vivo models validate the compound’s therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously (5 mg/kg) to rodents; collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis of half-life .
- Efficacy : Use xenograft models (e.g., HT-29 colon cancer) with biweekly dosing (10 mg/kg, IP) to monitor tumor volume reduction .
- Toxicity : Perform histopathology on liver/kidney tissues post-treatment to assess organ-specific effects .
Data Interpretation and Contradiction Analysis
Q. How should researchers resolve conflicting NMR and X-ray crystallography data?
- Methodological Answer :
- Dynamic Effects : NMR detects solution-state conformers, while X-ray shows static crystal packing. Compare NOESY correlations (e.g., azepane-pyrrole proximity) with crystallographic distances .
- Disorder Handling : If X-ray reveals multiple conformers (e.g., azepane chair vs. boat), re-express NMR data using DOSY to assess aggregation .
Q. Why might biological activity differ between similar oxalamide derivatives?
- Methodological Answer :
- Steric Effects : Bulkier substituents (e.g., tert-butyl vs. methyl) may hinder target binding. Use CoMFA to map steric/electrostatic fields .
- Metabolic Stability : Isoxazole rings are prone to CYP3A4 oxidation; compare half-lives in microsomal assays .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
